Ácido (3R)-3-hidroxi-3-fenilpropanoico

Descripción general

Descripción

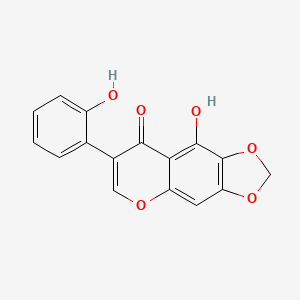

(3R)-3-hydroxy-3-phenylpropanoic acid, more commonly known as hydroxytyrosol, is a phenolic compound found in high concentrations in extra virgin olive oil. It is a naturally occurring antioxidant that has been studied extensively for its potential health benefits. Hydroxytyrosol is also known to have a wide range of applications in the scientific research field, such as in the synthesis of new compounds, as a tool to study the effects of oxidative stress, and as a potential therapeutic agent.

Aplicaciones Científicas De Investigación

Entornos de Vivienda Enriquecidos para la Investigación con Roedores

Ácido (3R)-3-hidroxi-3-fenilpropanoico: juega un papel en el desarrollo de entornos de vivienda enriquecidos para roedores utilizados en la investigación científica. Al comprender los efectos del compuesto en el comportamiento y la fisiología de los roedores, los investigadores pueden crear entornos que reduzcan el estrés y fomenten los comportamientos naturales, lo que lleva a un mejor bienestar y resultados de investigación más confiables .

Técnicas Refinadas de Dosificación y Muestreo

Las propiedades del compuesto se utilizan para refinar las técnicas de dosificación y muestreo en experimentos con animales. Su interacción predecible con los sistemas biológicos permite el diseño de protocolos que priorizan la comodidad de los animales y minimizan la angustia durante la administración de sustancias y la recolección de muestras .

Manejo del Dolor en Estudios con Animales

La investigación sobre el This compound ha contribuido a estrategias óptimas de manejo del dolor en estudios con animales. Sus propiedades analgésicas se aprovechan para aliviar el dolor de manera efectiva, lo cual es crucial para mantener el bienestar de los animales de laboratorio .

Microfluídica y Tecnologías de Órganos en un Chip

Las características bioquímicas del compuesto son instrumentales para avanzar en las tecnologías de microfluídica y órganos en un chip. Estas plataformas imitan las condiciones naturales de los órganos humanos, como el intestino, y el This compound se puede utilizar para estudiar las interacciones dentro de estos microentornos .

Investigación del Asma

This compound: se aplica en enfoques innovadores para estudiar el asma. Su participación en las vías celulares puede ayudar a comprender los mecanismos de la enfermedad, lo que lleva a un conocimiento científico y clínico mejorado, al tiempo que reduce la dependencia de los modelos animales .

Tratamiento Electroquímico de Aguas Residuales

Las propiedades electroquímicas del This compound se aprovechan en el tratamiento de aguas residuales. Está involucrado en la eliminación de tintes y contaminantes de las aguas residuales mediante métodos de oxidación electroquímica, lo que demuestra su aplicación ambiental .

Propiedades

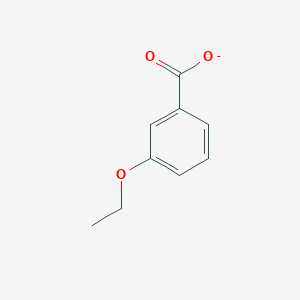

IUPAC Name |

(3R)-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOLELPCNDVZKZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2768-42-5 | |

| Record name | (R)-3-Hydroxy-3-phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-hydroxy-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-3-phenylpropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0124925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (R)-3-Hydroxy-3-phenylpropanoic acid in organic synthesis?

A: (R)-3-Hydroxy-3-phenylpropanoic acid serves as a valuable chiral building block in organic synthesis. A study demonstrated its utility in preparing enantiomerically pure nitro derivatives, specifically nitro lactone 31 and hydroxy ester epi-32. [] These compounds are important intermediates for synthesizing highly functionalized γ-lactams, which are valuable heterocyclic compounds found in various natural products and pharmaceuticals.

Q2: How is (R)-3-Hydroxy-3-phenylpropanoic acid utilized in the biosynthesis of natural products?

A: (R)-3-Hydroxy-3-phenylpropanoic acid plays a crucial role as an intermediate in the biosynthesis of cocaine from cinnamic acid. [] This finding highlights the compound's involvement in the intricate metabolic pathways of plants and its significance in natural product formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

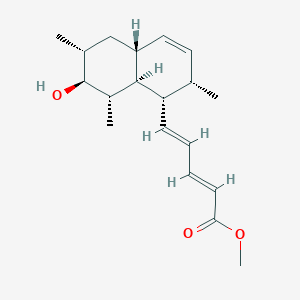

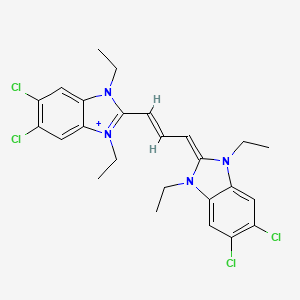

![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)

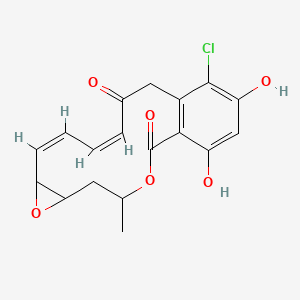

![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)

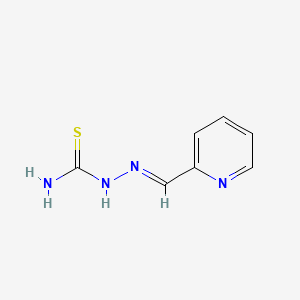

![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)